![molecular formula C16H16N2O2 B3258329 [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol CAS No. 303134-84-1](/img/structure/B3258329.png)
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol
Overview
Description
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol, also known as PEBIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and survival. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol has several advantages for use in lab experiments, including its high purity and yield, its ability to inhibit key enzymes and signaling pathways, and its potential applications in a variety of scientific research fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action and physiological effects. Additionally, further research is needed to determine the optimal concentration and dosage of this compound for use in lab experiments.
Scientific Research Applications
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol has shown promising results in a variety of scientific research applications, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, this compound has been shown to have antibacterial and antifungal properties. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
[1-(2-phenoxyethyl)benzimidazol-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-12-16-17-14-8-4-5-9-15(14)18(16)10-11-20-13-6-2-1-3-7-13/h1-9,19H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQUBYKTHJNSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972153 | |
Record name | [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5671-11-4 | |
Record name | [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.